molecular formula C11H9ClFNO B2401083 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone CAS No. 843638-28-8

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2401083
CAS No.: 843638-28-8
M. Wt: 225.65
InChI Key: PEVAKAZWPQUQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to the indole ring, making it a unique and versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 5-fluoro-2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted indole derivatives with various functional groups.

    Electrophilic aromatic substitution: Nitro, sulfonyl, or halogenated indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of the indole ring.

    2-chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains two hydroxy groups on the phenyl ring.

    1-(2-hydroxy-4-methoxyphenyl)ethanone: Features a methoxy group in addition to the hydroxy group.

Uniqueness

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-(5-fluoro-2-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-6-11(10(15)5-12)8-4-7(13)2-3-9(8)14-6/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVAKAZWPQUQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.